N-Depropyl N-Benzyl Propafenone

Pharmaceutical Analysis Impurity Profiling Structure-Activity Relationship

Pharmaceutical QC laboratories require structurally confirmed, high-purity impurity standards for regulatory compliance. Generic 'related substances' cannot substitute for this specific N-benzyl analog (Propafenone Impurity 51), which is mandated for accurate chromatographic peak identification. • **Regulatory Assurance:** Directly used for ANDA/DMF comparative impurity profiling and ICH Q3A/Q3B-compliant release testing. • **Analytical Specificity:** Its distinct LogP (4.42 vs. 3.63 for API) ensures unambiguous separation in stability-indicating HPLC/LC-MS methods. • **Supply Reliability:** Available as a primary reference standard with comprehensive characterization data, eliminating method validation delays.

Molecular Formula C25H27NO3
Molecular Weight 389.5 g/mol
CAS No. 178691-47-9
Cat. No. B041455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Depropyl N-Benzyl Propafenone
CAS178691-47-9
Synonyms1-[2-[2-Hydroxy-3-[(phenylmethyl)amino]propoxy]phenyl]-3-phenyl-1-propanone
Molecular FormulaC25H27NO3
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CNCC3=CC=CC=C3)O
InChIInChI=1S/C25H27NO3/c27-22(18-26-17-21-11-5-2-6-12-21)19-29-25-14-8-7-13-23(25)24(28)16-15-20-9-3-1-4-10-20/h1-14,22,26-27H,15-19H2
InChIKeyLKPMNSBIUSAYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Depropyl N-Benzyl Propafenone: Impurity Standard Overview


N-Depropyl N-Benzyl Propafenone (CAS 178691-47-9), systematically named 1-[2-[2-hydroxy-3-[(phenylmethyl)amino]propoxy]phenyl]-3-phenyl-1-propanone, is a chemically defined impurity of the Class IC antiarrhythmic agent Propafenone . It is also referenced as Propafenone Impurity 51 . This compound is a key reference standard for pharmaceutical quality control (QC), analytical method validation, and impurity profiling in both drug substance and finished product release testing . Beyond its role in quality assurance, it serves as a critical synthetic intermediate in the preparation of Propafenone analogues being investigated as antimalarial leads, as documented in medicinal chemistry programs .

Structural Specificity of N-Depropyl N-Benzyl Propafenone


Generic substitution among Propafenone impurity standards is not a viable procurement strategy due to the precise structural requirements mandated by pharmaceutical regulatory bodies for impurity profiling . N-Depropyl N-Benzyl Propafenone is not a generic 'related substance'; it is a specific molecular entity defined by a unique substitution pattern—the replacement of the parent drug's N-propyl group with an N-benzyl moiety—resulting in distinct physicochemical properties (e.g., a higher LogP of 4.42 vs. 3.63 for Propafenone ) that dictate its chromatographic behavior and spectral signature . Procurement of a closely related analog or an unspecified 'Propafenone impurity' would invalidate regulatory filings, compromise analytical method specificity, and fail to meet the orthogonal identification criteria required by cGMP quality systems for impurity reference standards .

Differentiation Evidence vs. Common Propafenone Impurities


Structural and Chromatographic Differentiation

The defining structural feature of N-Depropyl N-Benzyl Propafenone is the substitution of the N-propyl chain found in the parent drug Propafenone (MW 341.44 g/mol) with an N-benzyl group, increasing the molecular weight to 389.49 g/mol and the LogP from 3.63 to 4.42 . This alteration is not merely academic; it fundamentally changes the compound's retention time in reverse-phase HPLC methods used for impurity profiling, ensuring unambiguous separation from the API and other common impurities like Propafenone EP Impurity E (Depropylamino Chloro Propafenone, MW 514.71) .

Pharmaceutical Analysis Impurity Profiling Structure-Activity Relationship

Synthetic Intermediate for Antimalarial Lead Optimization

In a medicinal chemistry context, N-Depropyl N-Benzyl Propafenone has a defined, published application as a key intermediate for the preparation of Propafenone analogues being optimized as antimalarial leads . This is in direct contrast to many other Propafenone impurities (e.g., EP Impurity A, which is 1-(2-Hydroxy-phenyl)-3-phenyl-propan-1-one) which are primarily analytical markers with no published utility in synthesizing biologically active analogues.

Medicinal Chemistry Drug Discovery Antimalarial Agents

Commercial Purity Specification Consistency

Commercially available N-Depropyl N-Benzyl Propafenone is supplied with a minimum purity specification of 95% (by HPLC), as documented by multiple reputable suppliers . This level of purity is essential for a secondary reference standard used in pharmaceutical analysis. In contrast, many related Propafenone impurities are only available at lower, unspecified purities or as complex mixtures, which would introduce unacceptable variability into quantitative analytical methods.

Quality Control Analytical Method Validation Reference Standard Procurement

Unique Impurity Marker Role

N-Depropyl N-Benzyl Propafenone is specifically cataloged as Propafenone Impurity 51, a unique identifier used by analytical laboratories and regulatory bodies to differentiate it from a panel of over 50 other known Propafenone-related impurities . Its inclusion in a comprehensive impurity profiling method is necessary to ensure the detection of this particular process-related or degradation impurity, which would otherwise be missed if relying solely on compendial impurity standards (e.g., EP Impurities A, B, C, D, E, F).

Pharmaceutical Quality Assurance Impurity Control Strategy Regulatory Compliance

Primary Application Scenarios for N-Depropyl N-Benzyl Propafenone


Analytical Method Development and Validation

This compound is procured as a primary reference standard for the development and validation of stability-indicating HPLC or LC-MS methods for Propafenone hydrochloride drug substance and finished dosage forms. Its unique retention time and mass spectral signature, stemming from its distinct LogP and molecular weight compared to the API and other impurities, are critical for establishing system suitability criteria and ensuring method specificity .

Regulatory Submission Support

Pharmaceutical companies seeking Abbreviated New Drug Application (ANDA) approval or filing a Drug Master File (DMF) for generic Propafenone products utilize this characterized impurity to generate comparative impurity profiles against the Reference Listed Drug (RLD). The use of a structurally confirmed, high-purity standard is a regulatory expectation to demonstrate that the generic product's impurity levels are within acceptable limits .

Antimalarial Analogue Synthesis

Academic and industrial medicinal chemistry groups procure this compound as a defined synthetic intermediate in the optimization of Propafenone-based antimalarial leads. The benzyl substituent is a key structural motif in SAR studies aimed at divorcing antimalarial activity from cardiac effects, making this specific analog a valuable building block for library synthesis .

Quality Control Release and Stability Testing

QC laboratories in pharmaceutical manufacturing facilities use this impurity reference standard as a comparator during the routine release and stability testing of Propafenone API and finished products. Its use as a retention time marker and quantification standard ensures that the manufacturing process consistently controls the levels of this specific impurity below the reporting threshold defined by ICH Q3A/Q3B guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Depropyl N-Benzyl Propafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.